Cas no 2228326-72-3 (2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine)

2,2-Dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine is a structurally unique cyclopropylamine derivative featuring a thiazole substituent. This compound is of interest in medicinal and agrochemical research due to its constrained cyclopropane ring, which imparts rigidity and potential bioactivity. The presence of the thiazole heterocycle enhances its binding affinity to biological targets, making it a valuable intermediate for the synthesis of pharmaceuticals or crop protection agents. Its well-defined stereochemistry and stability under various conditions further contribute to its utility in synthetic applications. The compound's distinct molecular architecture offers opportunities for exploring novel modes of action in drug discovery and chemical biology.
2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine structure
2228326-72-3 structure
Product Name:2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine
CAS No:2228326-72-3
MF:C8H12N2S
MW:168.259280204773
CID:5804426
PubChem ID:165646126
Update Time:2025-06-11

2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine
    • 2228326-72-3
    • EN300-1764588
    • Inchi: 1S/C8H12N2S/c1-7(2)4-8(7,9)6-3-10-5-11-6/h3,5H,4,9H2,1-2H3
    • InChI Key: VFOQODRWPWEEJS-UHFFFAOYSA-N
    • SMILES: S1C=NC=C1C1(CC1(C)C)N

Computed Properties

  • Exact Mass: 168.07211956g/mol
  • Monoisotopic Mass: 168.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 67.2Ų

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Additional information on 2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine

Professional Introduction to 2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine (CAS No: 2228326-72-3)

2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine, identified by the CAS number 2228326-72-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclopropane ring substituted with an amine group and a 1,3-thiazole moiety, has garnered attention due to its structural novelty and potential biological activities. The cyclopropane core is known for its strained three-membered ring, which can enhance the metabolic stability and binding affinity of drug candidates. The incorporation of the 1,3-thiazole ring further enriches its pharmacophoric properties, making it a valuable scaffold for medicinal chemistry investigations.

The structural motif of 2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine is particularly noteworthy for its potential in modulating biological pathways. The 1,3-thiazole scaffold is a well-documented pharmacophore found in numerous bioactive compounds, including antifungal, antibacterial, and anticancer agents. Its presence in this compound suggests that it may exhibit similar therapeutic effects or serve as a lead compound for further derivatization. The amine functional group at the cyclopropane position provides a site for hydrogen bonding interactions with biological targets, enhancing its binding potential.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their biological activity. Molecular docking studies have shown that derivatives of this class may interact with enzymes and receptors involved in inflammatory and metabolic diseases. For instance, the 1,3-thiazole ring can mimic heterocyclic structures found in natural products known to possess immunomodulatory properties. This has prompted researchers to explore its potential in developing novel immunotherapeutic agents.

In vitro assays have begun to reveal promising preliminary results for 2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine and its analogs. Early data suggest that certain derivatives exhibit inhibitory activity against key enzymes implicated in cancer progression. The strained nature of the cyclopropane ring may facilitate tight binding to active sites of target proteins, while the thiazole moiety contributes to electron-rich interactions necessary for enzyme inhibition. These findings align with broader trends in drug discovery where structural rigidity is leveraged to improve pharmacological efficacy.

The synthesis of this compound represents a significant achievement in organic chemistry. The introduction of the cyclopropane into a heterocyclic system presents synthetic challenges due to its high reactivity and strain energy. However, modern methodologies such as transition-metal-catalyzed cyclizations have made it feasible to construct such complex frameworks efficiently. The development of scalable synthetic routes is crucial for advancing preclinical studies and eventual clinical applications.

Future research directions include exploring the stereochemical aspects of this molecule. The chiral center at the cyclopropane position offers opportunities to develop enantiomerically pure forms with enhanced selectivity and reduced side effects. Additionally, exploring modifications to the 1,3-thiazole ring—such as halogenation or alkylation—may uncover new bioactivities or improve pharmacokinetic profiles.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine. Predictive models trained on large datasets can prioritize compounds based on their structural features and predicted bioactivity scores. This high-throughput approach complements traditional experimental screening methods and has already led to several breakthroughs in identifying novel therapeutic agents.

The versatility of this scaffold also suggests potential applications beyond oncology. Its ability to modulate protein-protein interactions makes it a candidate for developing treatments against neurodegenerative disorders or infectious diseases where protein targets are critical. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic benefits.

In conclusion,2,2-dimethyl-1-(1,3-thiazol-5-yl)cyclopropan-1-amine (CAS No: 2228326-72-3) represents a promising lead compound with significant potential in pharmaceutical research. Its unique structural features—combining a strained cyclopropane ring with a bioactive thiazole moiety—position it as an attractive candidate for further development. As computational tools continue to evolve and synthetic methodologies improve,this compound and its derivatives are poised to contribute substantially to next-generation therapeutics.

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